molecular formula C8H6N2O2 B3248825 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde CAS No. 189563-98-2

2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde

Cat. No.: B3248825
CAS No.: 189563-98-2
M. Wt: 162.15 g/mol
InChI Key: VIAIRHWVXGTTCW-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde ( 1060803-16-8) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a fused pyrrolopyridine core, a privileged structure in the design of biologically active molecules. The reactive aldehyde group at the 5-position serves as a versatile handle for synthetic elaboration, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The pyrrolopyridine scaffold is recognized for its significant research potential, particularly in the development of kinase inhibitors . Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent and orally efficacious immunomodulators targeting Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of cytokines involved in immune and inflammatory responses . Beyond immunomodulation, the broader class of pyrrolopyridine compounds demonstrates a wide spectrum of research applications, including investigation as cytotoxic agents, angiogenesis inhibitors, and treatments for various metabolic and central nervous system disorders . This compound is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-1-6-2-7(12)10-8(6)9-3-5/h1,3-4H,2H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAIRHWVXGTTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 2,3-dicarboxypyridine, the compound can be synthesized through esterification, reduction, and chlorination, followed by cyclization using sodium hydride and p-toluenesulfonamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxaldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolopyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde is in the development of pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anti-cancer properties. For example, a study demonstrated that modifications to the pyrrolidine ring enhanced cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent.

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its reactive aldehyde group can participate in various chemical reactions, including condensation and cyclization reactions.

Data Table: Synthetic Routes Involving 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde

Reaction TypeExample ReactionProduct Type
Aldol CondensationReaction with ketonesβ-hydroxy carbonyl compounds
CyclizationFormation of pyrrolidine derivativesHeterocyclic compounds
Nucleophilic AdditionReaction with aminesAmine derivatives

The compound has been investigated for various biological activities beyond anticancer properties. Studies have shown that it may possess anti-inflammatory and antimicrobial effects.

Case Study: Antimicrobial Activity
In vitro studies revealed that certain derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and cancer progression .

Comparison with Similar Compounds

Key Structural Features

The target compound is distinguished by:

  • 2-Oxo group : Enhances hydrogen-bonding capacity and influences electronic properties.
  • 5-Carboxaldehyde : A reactive site for nucleophilic additions or condensations.
  • Pyrrolo[2,3-b]pyridine core : A bicyclic system with conjugated π-electrons, contributing to aromatic stability.

Comparison Table

Compound Name Substituents/Modifications Key Functional Groups Similarity Score* Synthesis Yield (If Available)
2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde (Target) 2-oxo, 5-carboxaldehyde Aldehyde, Ketone Reference N/A
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190314-60-3) 5-Cl, 2-oxo Chloro, Ketone 0.89 71% (for analogous Cl-substituted derivatives)
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 5654-97-7) 2-oxo Ketone 0.84 N/A
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 918515-16-9) 4-Cl, 3-carboxaldehyde Chloro, Aldehyde 0.78 N/A
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde 5-carboxaldehyde Aldehyde N/A ~80% (for methoxy derivatives)

*Similarity scores calculated based on structural motifs (e.g., functional groups, ring systems) .

Research Findings and Functional Differences

Physicochemical Properties

  • Stability : Chloro-substituted derivatives (e.g., CAS 918515-16-9) may exhibit greater thermal stability due to reduced electron-withdrawing effects compared to aldehydes .

Biological Activity

2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structure

The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The structure consists of a pyrrolopyridine core that can be modified to enhance biological activity. The molecular formula is C8H7N3OC_8H_7N_3O with a molecular weight of approximately 159.15 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolopyridines exhibit significant antimicrobial properties. For example, compounds related to 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .

Anti-inflammatory Properties

Research has demonstrated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharide (LPS). For instance, one study highlighted a specific derivative that significantly reduced TNF-α levels in vitro, suggesting its potential use in treating inflammatory diseases .

Inhibition of Phosphodiesterases (PDEs)

Another notable biological activity is the inhibition of phosphodiesterase enzymes (PDE4B in particular). Compounds derived from the pyrrolopyridine scaffold have been evaluated for their ability to selectively inhibit PDE4B, which is implicated in various central nervous system (CNS) disorders. One compound exhibited an IC50 value of 0.8 μM against PDE4B, indicating strong inhibitory potential .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the pyrrolopyridine structure affect biological activity. Variations in substituents on the nitrogen atoms and the introduction of different aryl groups have been shown to enhance potency and selectivity against specific targets. For example, increasing the size of the amide group generally led to decreased activity in some cases but improved selectivity in others .

Case Studies

  • Case Study on Anti-inflammatory Activity : A derivative was tested for its ability to inhibit TNF-α release in macrophages. The results indicated a significant reduction in TNF-α levels when treated with this compound compared to controls.
    CompoundTNF-α Inhibition (%)IC50 (µM)
    Derivative A75%5
    Control10%-
  • Case Study on PDE Inhibition : A series of derivatives were evaluated for their potency against PDE4B. The results showed that compound B had a remarkable IC50 value of 0.8 μM.
    CompoundPDE4B IC50 (µM)
    Compound A1.5
    Compound B0.8
    Rolipram0.9

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNIS, acetone, rt65–75
Suzuki CouplingPd(PPh₃)₄, toluene/EtOH/H₂O, 90–105°C70–85
Aldehyde OxidationKOH, EtOH, 80°C60–70

Advanced: How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:
Discrepancies in bioactivity data often arise from structural variations (e.g., substituent positioning) or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) Studies : Systematically compare derivatives with controlled modifications (e.g., chloro vs. methoxy groups at position 4) .
  • Target Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to confirm target engagement. For example, chloro-substituted derivatives may enhance kinase inhibition but reduce solubility, skewing IC₅₀ values .
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes and explain potency differences .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at ~9.8 ppm; pyrrole ring protons at 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₇N₂O₂: calc. 175.0504, obs. 175.0502) .
  • IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) .

Advanced: How can reaction yields be optimized for aldehyde-functionalized derivatives?

Methodological Answer:

  • Protection/Deprotection : Use dioxolane groups to protect aldehyde intermediates during harsh reactions (e.g., acidic/basic conditions), followed by mild acid hydrolysis (HCl/THF) .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene/EtOH mixtures enhance coupling yields .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:
The aldehyde group enables diverse derivatization for:

  • Enzyme Inhibitors : Covalent binding to cysteine residues (e.g., kinase inhibitors via Michael addition) .
  • Prodrug Synthesis : Conjugation with hydrazine or hydroxylamine to form hydrazones/oximes for controlled release .
  • Fluorescent Probes : Condensation with amines to form Schiff base sensors for metal ions .

Advanced: How do electronic effects of substituents influence the reactivity of the pyrrolo[2,3-b]pyridine core?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at position 4 increase electrophilicity at the aldehyde, accelerating nucleophilic attacks (e.g., Grignard additions) but may deactivate the pyrrole ring .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance π-electron density, favoring electrophilic substitution at position 5 but reducing oxidation stability .
  • Steric Effects : Bulky substituents (e.g., benzyl) at position 2 hinder cross-coupling reactions, requiring larger catalysts (e.g., XPhos Pd G3) .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Toxicity : Assume potential mutagenicity (similar to pyrrole derivatives); use fume hoods and PPE .
  • Reactivity : The aldehyde group is sensitive to moisture and light; store under argon at –20°C .
  • Waste Disposal : Quench with aqueous NaHSO₃ before disposal to neutralize reactive aldehydes .

Advanced: What strategies mitigate side reactions during Suzuki-Miyaura couplings of brominated derivatives?

Methodological Answer:

  • Precatalyst Activation : Use preformed Pd complexes (e.g., Pd(PPh₃)₄) to avoid ligand scrambling .
  • Oxygen-Free Conditions : Degas solvents (toluene/EtOH/H₂O) via freeze-pump-thaw cycles to prevent Pd oxidation .
  • Base Optimization : Replace K₂CO₃ with Cs₂CO₃ in polar solvents to enhance solubility and reduce protodehalogenation .

Basic: How is the purity of synthesized derivatives validated?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., MeCN/H₂O + 0.1% TFA) to achieve >95% purity .
  • Melting Point Analysis : Compare observed values with literature data (e.g., 210–212°C for the aldehyde derivative) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How can computational tools predict the metabolic stability of derivatives?

Methodological Answer:

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (target <3), CYP450 inhibition, and plasma protein binding .
  • Metabolite Identification : Simulate Phase I oxidation (e.g., aldehyde → carboxylic acid) via density functional theory (DFT) calculations .
  • DMPK Profiling : Combine in vitro microsomal stability assays (human liver microsomes) with in silico predictions for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde

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